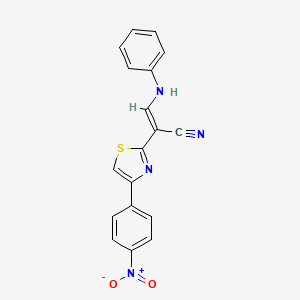

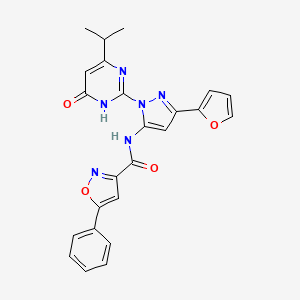

4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives, including those similar to the target compound, typically involves cyclization reactions. For instance, Singh and Kandel (2013) describe the synthesis of a basic triazole nucleus through cyclization of potassium dithiocarbazinate with hydrazine hydrate, indicating a method that could potentially be adapted for the synthesis of our target compound (Singh & Kandel, 2013). Additionally, Ashry et al. (2006) detail the synthesis and regioselective S-alkylation of triazole derivatives under microwave irradiation, suggesting a pathway for functionalizing the triazole ring (Ashry et al., 2006).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied, with Xu et al. (2006) reporting on the crystal structure of a similar compound, showcasing the spatial arrangement and confirming the presence of weak hydrogen bonds and C–H…π supramolecular interactions (Xu et al., 2006). These findings are crucial for understanding the molecular geometry and potential reactivity of our target compound.

Chemical Reactions and Properties

The reactivity of triazole derivatives often involves alkylation, cyclization, and substitution reactions. For example, Sarhan et al. (2008) explore the synthesis and reactions of triazole-thiol derivatives, presenting a foundation for understanding the chemical behavior of such compounds (Sarhan et al., 2008).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, are fundamental for their application and handling. Arustamyan et al. (2021) investigate the anti-inflammatory properties of substituted triazole-thiols, indirectly providing insight into their physical characteristics by discussing their biological application potentials (Arustamyan et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards various agents and conditions, are essential for the practical application of triazole derivatives. The work by Abramov et al. (2005) on the synthesis of triazole-benzothiazole derivatives illustrates the versatility of these compounds in forming complex heterocyclic structures, hinting at the vast chemical property landscape of our target compound (Abramov et al., 2005).

Applications De Recherche Scientifique

1. Cytotoxicity and Immunocompetent Cell Effects

- Novel derivatives, including ones similar to the compound , have shown high cytotoxicity against thymocytes, indicating potential for cancer treatment research (Mavrova et al., 2009).

2. Anti-Inflammatory Properties

- Research into similar triazole derivatives has demonstrated anti-inflammatory activity, suggesting potential applications in developing new anti-inflammatory drugs (Arustamyan et al., 2021).

3. Synthesis and Derivative Formation

- Studies have explored the synthesis of various derivatives, including those of 1,2,4-triazole-3-thiol, which could have implications in creating new compounds with specific properties (Sharba et al., 2005).

4. Corrosion Inhibition

- Certain benzimidazole derivatives, which are structurally related, have been investigated as corrosion inhibitors, indicating potential applications in materials science and engineering (Yadav et al., 2013).

5. Antimicrobial Activity

- Some 1,2,4-triazole derivatives have shown antimicrobial activity against Gram-negative bacteria, highlighting their potential in antimicrobial drug development (Aly et al., 2011).

Propriétés

IUPAC Name |

4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h8H,2-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCMYJPSZSUBOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CSC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2490678.png)

![Ethyl 2-({[(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio]acetyl}amino)benzoate](/img/structure/B2490685.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2490690.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)

![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)

![6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/no-structure.png)

![2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2490698.png)